3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMABNIPF and is a derivative of the natural compound curcumin. DMABNIPF has shown promising results in various studies and has the potential to be used in different fields of research.
Wirkmechanismus
DMABNIPF exerts its effects through various mechanisms, including the inhibition of NF-κB signaling and the activation of the Nrf2 pathway. These pathways are involved in regulating inflammation and oxidative stress, making DMABNIPF a potential therapeutic agent for diseases associated with these processes.
Biochemical and Physiological Effects:
DMABNIPF has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, DMABNIPF has been shown to reduce oxidative stress and inflammation, making it a potential treatment for various diseases associated with these processes.
Vorteile Und Einschränkungen Für Laborexperimente
DMABNIPF has several advantages for lab experiments, including its stability and solubility in various solvents. However, DMABNIPF has some limitations, including its low bioavailability and the need for high concentrations to exert its effects.
Zukünftige Richtungen
There are several potential future directions for DMABNIPF research, including its use in combination therapy with other anticancer agents and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and delivery methods for DMABNIPF to maximize its therapeutic potential.
Conclusion:
In conclusion, DMABNIPF is a chemical compound with significant potential in scientific research. Its unique properties and potential applications make it a promising candidate for various fields of research, including cancer therapy and the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DMABNIPF.
Synthesemethoden
DMABNIPF can be synthesized through various methods, including the condensation of 4-isopropylbenzaldehyde and dimethylaminobenzaldehyde in the presence of a base. This reaction produces DMABNIPF as a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMABNIPF has various applications in scientific research, including its potential use as an anticancer agent. Studies have shown that DMABNIPF inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, DMABNIPF has shown anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-15(2)17-7-9-18(10-8-17)21-14-19(22(24)25-21)13-16-5-11-20(12-6-16)23(3)4/h5-15H,1-4H3/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCGZLIJPBKCEK-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.